A Technical Guide to 2-chloro-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
A Technical Guide to 2-chloro-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 201935-41-3), a key reagent in modern organic and medicinal chemistry. We will explore its fundamental chemical and physical properties, outline common synthetic pathways, and delve into its core reactivity, with a particular focus on its application as a versatile building block for the synthesis of complex sulfonamides. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, reactivity, and strategic implementation of this compound in complex synthetic workflows.
Core Chemical Identity and Physical Properties
2-chloro-5-methoxybenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. The strategic placement of the chloro and methoxy groups on the benzene ring significantly influences its reactivity and solubility, making it a valuable intermediate.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 201935-41-3 | [2][3][4][5] |
| IUPAC Name | 2-chloro-5-methoxybenzene-1-sulfonyl chloride | [6] |
| Synonym(s) | 2-chloro-5-methoxybenzenesulfonyl chloride | [6] |
| Molecular Formula | C₇H₆Cl₂O₃S | [2][3][5] |
| Molecular Weight | 241.09 g/mol | [2][3][5] |
| Appearance | Crystalline Powder / Solid | [5][7] |
| Melting Point | 42-43 °C | [3] |
| Purity | Typically ≥95% | [3][8] |
Spectroscopic Profile
Full characterization via spectroscopic methods is essential for confirming the identity and purity of 2-chloro-5-methoxybenzene-1-sulfonyl chloride. While raw spectral data is typically provided by the supplier upon request[9], the expected profile is as follows:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the three aromatic protons, each showing distinct splitting patterns (doublets and doublet of doublets) due to their ortho- and meta-coupling. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed in the upfield region, typically around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons (four protonated, two quaternary) and one for the methoxy carbon. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.
-
Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum is dominated by strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately two-thirds of the M⁺ peak, which is indicative of the two chlorine atoms.
Synthesis and Manufacturing
The synthesis of aryl sulfonyl chlorides is a cornerstone of industrial and laboratory organic chemistry.[1] For 2-chloro-5-methoxybenzene-1-sulfonyl chloride, the most direct and common approach is the electrophilic chlorosulfonation of the corresponding substituted benzene precursor, 4-chloroanisole.
The causality of this pathway is rooted in the principles of electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The sulfonation occurs ortho to the strongly activating methoxy group.
This reaction is typically performed by treating 4-chloroanisole with an excess of chlorosulfonic acid, often with careful temperature control to minimize side reactions like sulfone formation.[10][11] Alternative routes may involve the diazotization of 2-amino-5-chloroanisole followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.[12]
Chemical Reactivity and Core Applications
The synthetic utility of 2-chloro-5-methoxybenzene-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group.[13] The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][14]
Sulfonamide Synthesis: A Gateway to Bioactive Molecules
The most prominent application of this reagent is in the synthesis of sulfonamides. The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for forming the sulfonamide linkage, a critical pharmacophore in numerous approved drugs.[15][16]
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The sulfonamide motif is prevalent in kinase inhibitors, where it often acts as a hydrogen bond donor or acceptor, contributing to the ligand's binding affinity and selectivity.[17] 2-chloro-5-methoxybenzene-1-sulfonyl chloride has been successfully employed as a key building block in the synthesis of novel indazole-sulfonamide compounds.[18] These compounds were subsequently identified through molecular docking studies as having a strong binding affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), a significant target in cancer therapy, demonstrating the reagent's direct applicability in developing potential anti-cancer agents.[18]
Field-Proven Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes the synthesis of N-benzyl-2-chloro-5-methoxybenzenesulfonamide, a representative reaction that demonstrates the utility of the title compound.
Objective: To synthesize a model sulfonamide via nucleophilic substitution.
Materials:
-
2-chloro-5-methoxybenzene-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-5-methoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.
-
Reagent Addition: Add pyridine (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.05 eq) over 10-15 minutes. The slight excess of the amine ensures complete consumption of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2-chloro-5-methoxybenzenesulfonamide.
Safety and Handling
As a reactive sulfonyl chloride, this compound is classified as corrosive and requires careful handling in a controlled laboratory environment.[3][19] It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid upon contact with water.[1][13]
| Hazard Information | Precautionary Measures |
| GHS Pictogram | |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
| Handling | Use only in a well-ventilated area (fume hood). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Avoid breathing dust. Wash hands thoroughly after handling.[22] |
| Storage | Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[20][22] Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[21] |
| First Aid | Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[19][20][21] |
This is a summary of hazards. Always consult the full Safety Data Sheet (SDS) before use.[19]
Conclusion
2-chloro-5-methoxybenzene-1-sulfonyl chloride is a highly valuable and reactive chemical intermediate. Its well-defined structure and predictable reactivity, primarily with nucleophiles to form sulfonamides, make it an indispensable tool for synthetic chemists. Its successful application in the development of potential kinase inhibitors underscores its importance in medicinal chemistry and drug discovery programs. Proper understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for its safe and effective utilization in research and development.
References
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Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Retrieved from [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE | CAS 22952-32-5. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
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PubMed. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroanisole. Retrieved from [Link]
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PubMed Central. (n.d.). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Retrieved from [Link]
- Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
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PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]
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edoc.ub.uni-muenchen.de. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]
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ResearchGate. (2018). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]
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